5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Overview
Description
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: is a heterocyclic compound that features an oxadiazole ring substituted with a methyl group at the 5-position and a trifluoromethylphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a chlorooxime and a base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry: 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for the development of new therapeutics.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings. Its unique properties can be leveraged to create materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazole: Similar structure but with an additional nitrogen atom in the ring.
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxazole: Similar structure but with a different arrangement of atoms in the ring.
Uniqueness: The presence of the trifluoromethyl group in 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications. The oxadiazole ring also contributes to the compound’s stability and reactivity, making it a versatile building block for the synthesis of new materials and pharmaceuticals.
Properties
IUPAC Name |
5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-6-14-9(15-16-6)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEFEQAMMSBUGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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